molecular formula C21H25N3O5S B2366435 N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide CAS No. 922093-47-8

N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide

Cat. No. B2366435
CAS RN: 922093-47-8
M. Wt: 431.51
InChI Key: MPUAOBJOQMYYCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Evaluation

Compounds with complex structures, including benzoxazepin cores and sulfamoyl groups, have been designed and synthesized for anticancer evaluations. For instance, derivatives with modifications in the benzoxazepin and sulfamoyl moieties have been tested against several cancer cell lines, showing moderate to excellent anticancer activity. Such studies highlight the potential of these compounds in targeted cancer therapies, leveraging their structural features for efficacy against specific types of cancer cells (Ravinaik et al., 2021).

Antimicrobial and Enzyme Inhibition

Similarly, research into sulfonamide derivatives for antimicrobial and enzyme inhibition purposes has shown promising results. The structural basis for these activities often involves the interaction of the sulfonamide group with bacterial enzymes or proteins, thereby inhibiting their function and combating infection. For example, compounds incorporating sulfamoyl moieties have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains, demonstrating significant activities (Darwish, 2014).

Carbonic Anhydrase Inhibition

The primary sulfonamide group has also been leveraged in the synthesis of novel classes of carbonic anhydrase inhibitors. These compounds, featuring [1,4]oxazepine-based primary sulfonamides, exhibited strong inhibition of human carbonic anhydrases, which are therapeutically relevant for conditions such as glaucoma. The ability to construct complex ring systems while maintaining enzyme inhibitory activity demonstrates the versatility and potential of these compounds in drug development (Sapegin et al., 2018).

properties

IUPAC Name

N-[4-[(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-5-19(25)22-14-6-9-16(10-7-14)30(27,28)23-15-8-11-17-18(12-15)29-13-21(2,3)20(26)24(17)4/h6-12,23H,5,13H2,1-4H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUAOBJOQMYYCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide

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